molecular formula C11H22N2O4 B6236674 N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide CAS No. 202980-96-9

N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide

Cat. No. B6236674
CAS RN: 202980-96-9
M. Wt: 246.3
InChI Key:
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Description

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O4 . It has a molecular weight of 246.31 . The IUPAC name for this compound is di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate .


Molecular Structure Analysis

The InChI code for N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is 1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

While specific chemical reactions involving N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide are not available in the search results, it’s worth noting that compounds with tert-butoxycarbonyl (BOC) groups are often used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is a white to yellow solid . It has a melting point range of 53-58 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Molecular Simulation

This compound is used in molecular simulations to study the formation of N-tert-Butoxy-Carboynl Anyhydride . The three-dimensional structures of peptides and their cyclisation structures are drawn into a computer, and properties such as distance, angles, state surfaces are obtained and optimized to find the potential energy surface (PES) .

Thermodynamic Analysis

The compound is used to simulate the reaction of NCA formation from the precursor structures using their thermodynamic parameters (∆G, ∆H and ∆S) as a function of temperature, structure, and length of the NCA precursor . The thermodynamic feasibility of the processes is investigated to augment work in the laboratory .

Bio-organic Synthesis

The compound has applications in bio-organic synthesis . The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .

Tissue Engineering

It also finds its application in the field of tissue engineering . The changes in thermodynamics reveal more about the changes in energy with conformation in the reaction .

Peptide Synthesis

The compound is used in the synthesis of peptides . Extensive research went into understanding the synthesis of NCAs in the 1920s, first by Wesley and more recently by Deming et al .

Polymerization

The compound is used in the polymerization of NCAs with Nickel and cobalt catalysts, yielding polypeptides of 25000Da and low polydispersities .

Construction of Peptidomimetic Supramolecular Assemblies

Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Study of Conformational Changes

The compound is used to study conformational changes in N-tert Butoxy-Carboynl Anhydride, Peptides, Acid Chloride .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The mode of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction protects the amine group during subsequent reactions, preventing it from reacting with other functional groups. The Boc group can be removed later under acidic conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. For instance, the pH of the environment could affect the addition and removal of the Boc group . Additionally, temperature and solvent conditions could influence the compound’s reactivity and stability .

properties

IUPAC Name

tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBDCZHGBRYMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide

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